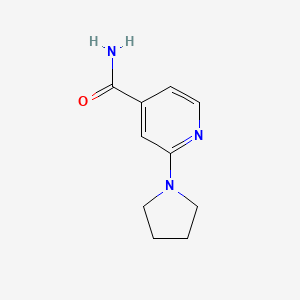










|
REACTION_CXSMILES
|
CC1C=CC([NH:8][C:9](=[O:21])[C:10]2[CH:15]=[CH:14][N:13]=[C:12]([N:16]3[CH2:20][CH2:19][CH2:18][CH2:17]3)[CH:11]=2)=CC=1C1C=CC(C(O)=O)=CC=1.CN(C(ON1N=NC2C=CC=NC1=2)=[N+](C)C)C.F[P-](F)(F)(F)(F)F.C1C=CC2N(O)N=NC=2C=1.CCN(C(C)C)C(C)C>CN(C=O)C>[N:16]1([C:12]2[CH:11]=[C:10]([CH:15]=[CH:14][N:13]=2)[C:9]([NH2:8])=[O:21])[CH2:20][CH2:19][CH2:18][CH2:17]1 |f:1.2|
|


|
Name
|
2′-Methyl-5′-[(2-pyrrolidin-1-ylisonicotinoyl)amino]-1,1′-biphenyl-4-carboxylic acid
|
|
Quantity
|
40 mg
|
|
Type
|
reactant
|
|
Smiles
|
CC1=C(C=C(C=C1)NC(C1=CC(=NC=C1)N1CCCC1)=O)C1=CC=C(C=C1)C(=O)O
|
|
Name
|
|
|
Quantity
|
38 mg
|
|
Type
|
reactant
|
|
Smiles
|
CN(C)C(=[N+](C)C)ON1C2=C(C=CC=N2)N=N1.F[P-](F)(F)(F)(F)F
|
|
Name
|
|
|
Quantity
|
13 mg
|
|
Type
|
reactant
|
|
Smiles
|
C=1C=CC2=C(C1)N=NN2O
|
|
Name
|
|
|
Quantity
|
52 μL
|
|
Type
|
reactant
|
|
Smiles
|
CCN(C(C)C)C(C)C
|
|
Name
|
1-(3-aminomethyl)-4-methylpiperazine
|
|
Quantity
|
19 mg
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
1 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
stirred at room temperature for 18 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
The solvent was evaporated under vacuum
|
|
Type
|
CUSTOM
|
|
Details
|
the residue partitioned between DCM (5 ml) and aqueous sodium carbonate (1M, 5 ml)
|
|
Type
|
WASH
|
|
Details
|
eluted with toluene/methanol (8:2, 7:3, 6:4), which
|
|
Type
|
CUSTOM
|
|
Details
|
after evaporation of the solvents under vacuum
|


Reaction Time |
18 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N1(CCCC1)C=1C=C(C(=O)N)C=CN1
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 48 mg | |
| YIELD: PERCENTYIELD | 89% | |
| YIELD: CALCULATEDPERCENTYIELD | 251% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |